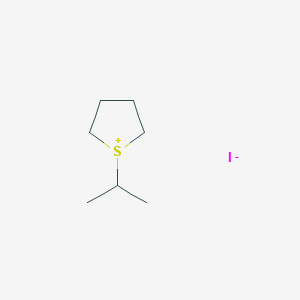
1-(Propan-2-yl)thiolan-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)thiolan-1-ium iodide is a sulfonium salt characterized by a five-membered thiolanium ring (tetrahydrothiophene) substituted with an isopropyl group at the sulfur atom, which carries a positive charge. The iodide ion serves as the counterion. For example, bis-thiazolium diiodides (e.g., compound 2f in ) share structural similarities, such as cyclic sulfur-containing cations paired with iodide counterions . Sulfonium salts like this are typically synthesized via alkylation of thiolane derivatives with alkyl halides, a method analogous to the preparation of bis-thiazolium diiodides using 1,3-diiodopropane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)thiolan-1-ium iodide typically involves the reaction of thiolane with an alkylating agent such as isopropyl iodide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iodide ion. The reaction can be represented as follows:
Thiolane+Isopropyl iodide→1-(Propan-2-yl)thiolan-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure a consistent and high-yield production. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)thiolan-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium hydroxide (NaOH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Corresponding halide or hydroxide salts.
Scientific Research Applications
1-(Propan-2-yl)thiolan-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)thiolan-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition or activation of enzymatic activity. The iodide ion can also participate in ionic interactions with charged residues in proteins.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and synthetic differences between 1-(Propan-2-yl)thiolan-1-ium iodide and related compounds from the evidence:
Key Observations :
- Cationic Core : The thiolanium cation is distinct from thiazolium () due to the absence of nitrogen in the ring. This may confer greater lipophilicity and altered reactivity compared to aromatic heterocycles.
- Counterion : All listed compounds employ iodide, a weakly coordinating anion that enhances solubility in polar solvents.
- Synthesis : The use of diiodoalkanes in bis-thiazolium synthesis suggests a plausible route for the target compound via analogous alkylation.
Physicochemical and Functional Properties
- Solubility: Sulfonium salts like this compound are expected to dissolve in polar solvents (e.g., chloroform, methanol), similar to bis-thiazolium diiodides, which precipitate during reflux but retain iodide ion mobility .
Crystallographic and Analytical Methods
Crystal structures of related compounds (e.g., bis-thiazolium diiodides) are often resolved using SHELX software (), which is widely employed for small-molecule refinement .
Properties
CAS No. |
114067-71-9 |
|---|---|
Molecular Formula |
C7H15IS |
Molecular Weight |
258.17 g/mol |
IUPAC Name |
1-propan-2-ylthiolan-1-ium;iodide |
InChI |
InChI=1S/C7H15S.HI/c1-7(2)8-5-3-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YOCLORMRQSTBNO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[S+]1CCCC1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















